molecular formula C35H25Cl2N3O4 B4331811 N,N'-(6-phenylphenanthridine-3,8-diyl)bis[2-(4-chlorophenoxy)acetamide]

N,N'-(6-phenylphenanthridine-3,8-diyl)bis[2-(4-chlorophenoxy)acetamide]

Cat. No.: B4331811
M. Wt: 622.5 g/mol
InChI Key: NQEGIAISSRWUBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-(6-phenylphenanthridine-3,8-diyl)bis[2-(4-chlorophenoxy)acetamide] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthridine core with phenyl and chlorophenoxyacetamide substituents, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(6-phenylphenanthridine-3,8-diyl)bis[2-(4-chlorophenoxy)acetamide] typically involves multi-step organic reactions. The starting material, 3,8-diamino-6-phenylphenanthridine, is reacted with 4-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated purification systems would also be essential to maintain the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-(6-phenylphenanthridine-3,8-diyl)bis[2-(4-chlorophenoxy)acetamide] can undergo various chemical reactions, including:

    Oxidation: The phenanthridine core can be oxidized using reagents like potassium permanganate.

    Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydrides.

    Substitution: The chlorophenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Phenanthridine derivatives with oxidized functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Compounds with substituted chlorophenoxy groups.

Scientific Research Applications

N,N’-(6-phenylphenanthridine-3,8-diyl)bis[2-(4-chlorophenoxy)acetamide] has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-(6-phenylphenanthridine-3,8-diyl)bis[2-(4-chlorophenoxy)acetamide] involves its ability to bind to DNA. The phenanthridine core intercalates between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This binding is facilitated by the planar structure of the phenanthridine ring, which allows it to stack between the base pairs .

Comparison with Similar Compounds

Similar Compounds

    3,8-diamino-6-phenylphenanthridine: A precursor in the synthesis of the target compound.

    6-phenylphenanthridine: Lacks the chlorophenoxyacetamide groups but shares the phenanthridine core.

    4-chlorophenoxyacetic acid: A simpler compound with one of the substituent groups.

Uniqueness

N,N’-(6-phenylphenanthridine-3,8-diyl)bis[2-(4-chlorophenoxy)acetamide] is unique due to its combination of a phenanthridine core with chlorophenoxyacetamide groups, which imparts specific chemical and biological properties.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[3-[[2-(4-chlorophenoxy)acetyl]amino]-6-phenylphenanthridin-8-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H25Cl2N3O4/c36-23-6-12-27(13-7-23)43-20-33(41)38-25-10-16-29-30-17-11-26(39-34(42)21-44-28-14-8-24(37)9-15-28)19-32(30)40-35(31(29)18-25)22-4-2-1-3-5-22/h1-19H,20-21H2,(H,38,41)(H,39,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEGIAISSRWUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)NC(=O)COC5=CC=C(C=C5)Cl)NC(=O)COC6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H25Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-(6-phenylphenanthridine-3,8-diyl)bis[2-(4-chlorophenoxy)acetamide]
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N'-(6-phenylphenanthridine-3,8-diyl)bis[2-(4-chlorophenoxy)acetamide]
Reactant of Route 3
Reactant of Route 3
N,N'-(6-phenylphenanthridine-3,8-diyl)bis[2-(4-chlorophenoxy)acetamide]
Reactant of Route 4
Reactant of Route 4
N,N'-(6-phenylphenanthridine-3,8-diyl)bis[2-(4-chlorophenoxy)acetamide]
Reactant of Route 5
Reactant of Route 5
N,N'-(6-phenylphenanthridine-3,8-diyl)bis[2-(4-chlorophenoxy)acetamide]
Reactant of Route 6
Reactant of Route 6
N,N'-(6-phenylphenanthridine-3,8-diyl)bis[2-(4-chlorophenoxy)acetamide]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.